molecular formula C11H10N2O2 B171521 N-methyl-5-phenyl-3-isoxazolecarboxamide CAS No. 144537-05-3

N-methyl-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B171521
CAS No.: 144537-05-3
M. Wt: 202.21 g/mol
InChI Key: MOMKSFSROUJANN-UHFFFAOYSA-N
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Description

N-methyl-5-phenyl-3-isoxazolecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-methyl-5-phenyl-3-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including anticancer and antibacterial activities, as well as its potential mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves the formation of isoxazole derivatives, which are characterized by their unique five-membered ring structure containing nitrogen and oxygen. Recent studies have focused on synthesizing various derivatives to evaluate their biological activities. For instance, a study reported the synthesis of several isoxazole-carboxamide derivatives and their evaluation against different cancer cell lines, demonstrating promising results in terms of antiproliferative effects .

Anticancer Activity

This compound has shown notable anticancer activity across multiple studies. The compound was evaluated against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • Hep3B (hepatocellular carcinoma)

Key Findings:

  • Cytotoxicity : The compound exhibited IC50 values ranging from 5.96 to 28.62 µM against Hep3B and MCF-7 cell lines, indicating moderate to potent cytotoxic effects .
  • Mechanism of Action : Studies suggest that this compound induces apoptosis in cancer cells, as evidenced by reduced necrosis rates and cell cycle arrest in the G2/M phase .
  • Comparative Efficacy : When compared with doxorubicin, a standard chemotherapy agent, the compound demonstrated comparable efficacy against certain cancer cell lines while exhibiting lower toxicity to normal cells (Hek293T) .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been assessed for antibacterial activity. It was tested against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus subtilis

Key Findings:

  • Antibacterial Efficacy : The compound demonstrated significant antibacterial effects, particularly against E. coli and B. subtilis, outperforming some reference antibiotics .
  • Molecular Docking Studies : Molecular docking simulations indicated strong interactions between the compound and bacterial target proteins, suggesting a potential mechanism for its antibacterial activity .

Research Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Activity TypeCell Line/Bacterial StrainIC50 (µM)MechanismReference
AnticancerHepG28.02Induces apoptosis
AnticancerMCF-714.43Cell cycle arrest
AntibacterialE. coli-Strong binding interactions
AntibacterialS. aureus-Strong binding interactions

Case Studies

Several case studies have highlighted the promising potential of this compound in therapeutic applications:

  • Case Study on Cancer Treatment : A study involving the evaluation of isoxazole derivatives showed that this compound had superior activity against Hep3B cells compared to other synthesized compounds, reinforcing its potential as an effective anticancer agent .
  • Case Study on Antibacterial Applications : Another investigation reported that the antibacterial properties of this compound could be harnessed for developing new treatments for bacterial infections resistant to conventional antibiotics .

Scientific Research Applications

Anticancer Activity

Numerous studies have evaluated the anticancer properties of N-methyl-5-phenyl-3-isoxazolecarboxamide derivatives against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)
  • Hep3B (Liver Cancer)

These derivatives have shown significant cytotoxic activity, with half-maximal inhibitory concentrations (IC50) ranging from 15 to 39 μg/ml, indicating potent activity against cancer cells. Notably, some derivatives have been observed to induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Antioxidant Properties

Besides anticancer effects, this compound exhibits antioxidant properties that may contribute to reducing oxidative stress-related diseases. This makes it a candidate for formulations aimed at mitigating oxidative damage in various biological systems.

Case Study 1: Cardiac Function Improvement

In a study involving myocardial infarction models, treatment with a derivative of this compound resulted in improved cardiac function metrics compared to controls. The findings suggest that this compound may inhibit hypertrophic signaling pathways, presenting potential therapeutic applications in heart disease .

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the effects of this compound on breast cancer cell lines demonstrated its ability to prevent antiproliferative effects typically induced by other agents. This indicates that it may modulate cancer cell behavior through specific signaling pathways .

Properties

IUPAC Name

N-methyl-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-12-11(14)9-7-10(15-13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMKSFSROUJANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447232
Record name N-methyl-5-phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144537-05-3
Record name N-methyl-5-phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is N-Methyl-5-phenylisoxazole-3-carboxamide synthesized?

A1: The research paper outlines a synthetic route to various functionalized isoxazoles, including N-Methyl-5-phenylisoxazole-3-carboxamide. The process begins with a 1,3-dipolar cycloaddition reaction between ethynylbenzene and N-methylcarbamoylnitrile oxide. [] This forms the core isoxazole structure. While the paper doesn't detail the subsequent steps to specifically obtain N-Methyl-5-phenylisoxazole-3-carboxamide, it highlights the versatility of the nitrile oxide precursor. The researchers demonstrate that this precursor can be transformed into various functional groups (carboxylic acid, esters, amides, etc.) through a series of reactions. [] This implies that N-Methyl-5-phenylisoxazole-3-carboxamide is likely obtained through one of these transformations, though the exact conditions are not specified.

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